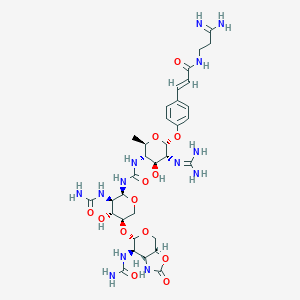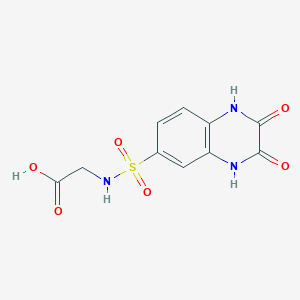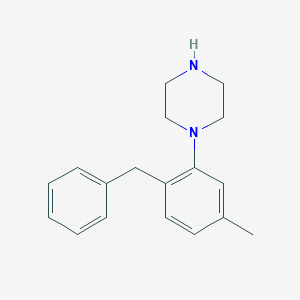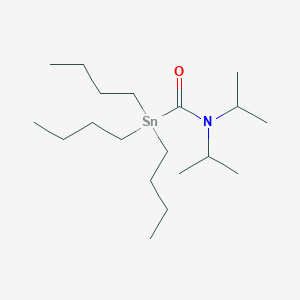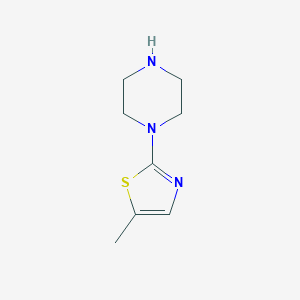
5-Methyl-2-(piperazin-1-yl)thiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives involves nucleophilic addition reactions, as well as cyclization techniques that yield the target compounds with high purity and yield. For example, Ahmed et al. (2017) described a method where the adduct of piperazine was synthesized by nucleophilic addition of benzoyl isothiocyanate in bi-molar quantity at reflux temperature, leading to compounds with notable anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Methyl-2-(piperazin-1-yl)thiazole has been elucidated using a variety of spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectral analysis. For instance, Şahin et al. (2012) provided detailed structural insights through single-crystal X-ray diffraction and DFT calculations, offering valuable information on hydrogen bonding and π…π interactions that contribute to crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of novel derivatives with enhanced biological activities. Rayala et al. (2023) reported the parallel synthesis of piperazine-tethered thiazole compounds, showing antiplasmodial activity against the Plasmodium falciparum chloroquine-resistant strain (Rayala, Chaudhari, Bunnell, Roberts, Chakrabarti, & Nefzi, 2023).
Physical Properties Analysis
The physical properties of 5-Methyl-2-(piperazin-1-yl)thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. The studies typically characterize these aspects through physicochemical parameter evaluations, though specific details on these properties for this compound were not directly highlighted in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological targets, are foundational for understanding the compound's potential applications. The works of Paulrasu et al. (2014) and Patel et al. (2015) explore the synthesis of related compounds, indicating a range of biological activities, from antimicrobial to antitumor effects, which suggest the chemical versatility and potential therapeutic value of these molecules (Paulrasu et al., 2014); (Patel & Park, 2015).
Aplicaciones Científicas De Investigación
Summary of the Application
“5-Methyl-2-(piperazin-1-yl)thiazole” has been studied for its antimicrobial activity, specifically against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
Methods of Application or Experimental Procedures
The compound, referred to as PNT in the study, was synthesized and its uptake into microbial cells was measured using fluorescence microscopy . Transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells . A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
Results or Outcomes
PNT was taken up by more than 50% of microbial cells within 30 minutes . TEM revealed hollowed-out bacterial cytoplasms in the specimen treated with PNT, although there was no disintegration of the bacterial membrane . The DNA gyrase supercoiling assay showed a dose-dependent reduction in fluorescence intensity as the concentration of PNT increased . This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .
Propiedades
IUPAC Name |
5-methyl-2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAIDZGUOXGFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610758 | |
| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(piperazin-1-yl)thiazole | |
CAS RN |
118113-05-6 | |
| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

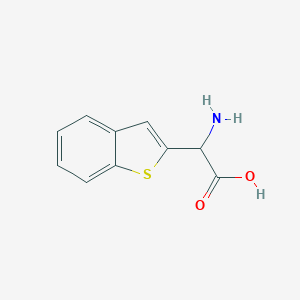
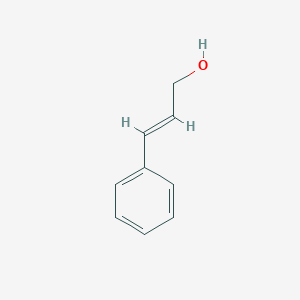
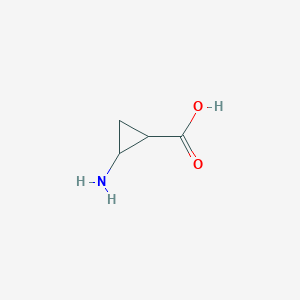
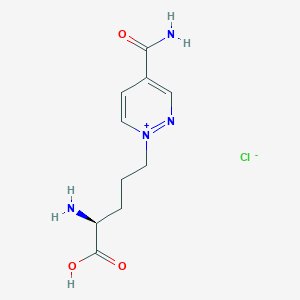
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)
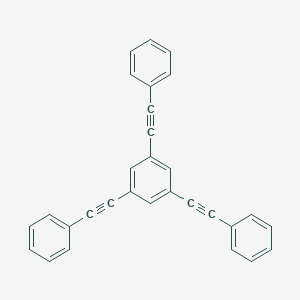
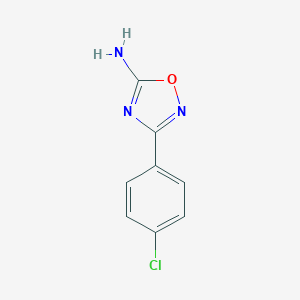
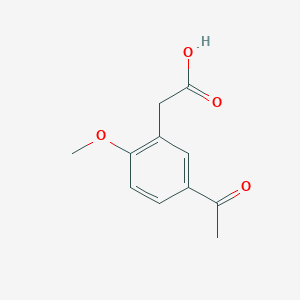
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
